[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate [4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16139454
InChI: InChI=1S/C30H23ClN2O4/c31-26-13-6-24(7-14-26)21-36-27-17-11-25(12-18-27)30(35)33-32-20-23-8-15-28(16-9-23)37-29(34)19-10-22-4-2-1-3-5-22/h1-20H,21H2,(H,33,35)/b19-10+,32-20+
SMILES:
Molecular Formula: C30H23ClN2O4
Molecular Weight: 511.0 g/mol

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

CAS No.:

Cat. No.: VC16139454

Molecular Formula: C30H23ClN2O4

Molecular Weight: 511.0 g/mol

* For research use only. Not for human or veterinary use.

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate -

Specification

Molecular Formula C30H23ClN2O4
Molecular Weight 511.0 g/mol
IUPAC Name [4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C30H23ClN2O4/c31-26-13-6-24(7-14-26)21-36-27-17-11-25(12-18-27)30(35)33-32-20-23-8-15-28(16-9-23)37-29(34)19-10-22-4-2-1-3-5-22/h1-20H,21H2,(H,33,35)/b19-10+,32-20+
Standard InChI Key LVMUKMVJVOTAGO-NSMFXTPDSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Introduction

The compound [4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic molecule featuring a hydrazone linkage, methoxy, chlorophenyl, and phenyl groups. This compound belongs to the class of organic hydrazone derivatives, which are known for their potential applications in medicinal chemistry, particularly in drug development and biological studies.

Synthesis

The synthesis of such compounds typically involves multiple steps, requiring precise control over reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Medicinal Chemistry

Hydrazone derivatives are of interest in medicinal chemistry due to their potential therapeutic applications. They can interact with specific biological targets such as enzymes or receptors, making them candidates for drug development. Quantitative structure-activity relationship (QSAR) modeling can be employed to predict biological effects based on structural characteristics.

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR spectroscopy are crucial for characterizing the structure of hydrazone compounds. These methods help confirm the presence of specific functional groups and the configuration of the molecule.

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